molecular formula C11H21N3O B7966806 N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Cat. No.: B7966806
M. Wt: 211.30 g/mol
InChI Key: NVZURQOXXYFIAM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by its diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds and results in the formation of the diazaspirodecane scaffold with exocyclic double bonds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation . The specific molecular interactions and pathways involved in this inhibition are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is unique due to its specific combination of functional groups and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, with the CAS number 2091232-31-2, is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H21N3O
  • Molecular Weight : 211.3 g/mol
  • Predicted Melting Point : 350.3 °C
  • Density : 1.10 g/cm³

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

Target Receptors and Enzymes

  • Delta Opioid Receptor : The compound has been shown to act as an agonist at the delta opioid receptor, which is involved in pain modulation and other physiological processes.
  • Receptor Interacting Protein Kinase 1 (RIPK1) : It inhibits RIPK1, a key player in necroptosis and inflammation pathways.

Mode of Action

The binding of this compound to these targets leads to modulation of signaling pathways associated with pain and inflammation. Molecular docking studies suggest that the compound interacts with the orthosteric site of its targets, influencing their activity and downstream effects.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit pathways leading to necroptosis, thereby reducing inflammation in various cellular models. For instance, it has shown efficacy in U937 cells, a human histiocytic lymphoma cell line, by preventing cell death associated with inflammatory stimuli.

Analgesic Properties

As an agonist of the delta opioid receptor, this compound may also exhibit analgesic effects. In animal models, it has been noted for its anti-allodynic efficacy in inflammatory pain models, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindingsModel Used
Study 1Demonstrated potent inhibition of RIPK1 and subsequent reduction in necroptosisU937 cells
Study 2Showed improved analgesic effects in animal models compared to traditional opioidsC57BL/6 mice
Study 3Investigated structure-activity relationship (SAR), highlighting the importance of the spirocyclic structure for biological activityIn vitro assays

Properties

IUPAC Name

N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13(2)10(15)14-9-3-4-11(14)5-7-12-8-6-11/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZURQOXXYFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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